molecular formula C12H12F3NO2 B2753392 (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide CAS No. 201164-14-9

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide

Cat. No.: B2753392
CAS No.: 201164-14-9
M. Wt: 259.228
InChI Key: PFGABPIILKDEOG-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cinnamamide backbone. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide typically involves the reaction of 4-(trifluoromethyl)cinnamic acid with N-methoxy-N-methylamine under specific conditions. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow microreactors to enhance reaction efficiency and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more economical and scalable production process .

Chemical Reactions Analysis

Types of Reactions

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide
  • (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)phenylacetamide

Uniqueness

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide is unique due to its specific structural features, such as the presence of both a cinnamamide backbone and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-N-methoxy-N-methyl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-16(18-2)11(17)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-8H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGABPIILKDEOG-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC=C(C=C1)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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